2-(3-aminobenzenesulfinyl)-N-ethylacetamide
Overview
Description
The compound “2-(3-aminobenzenesulfinyl)-N-ethylacetamide” is an organic compound containing an amine group (-NH2), a sulfinyl group (-SO), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that it could participate in various chemical reactions typical of amines, sulfinyls, and amides .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The amine group could participate in acid-base reactions, the sulfinyl group could undergo oxidation or reduction reactions, and the acetamide group could undergo hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Medicinal Chemistry
One of the primary applications of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide derivatives lies in their role as building blocks in medicinal chemistry. For instance, 3-Aminomethyl-3-fluoropiperidines, which are highly relevant in this field, are synthesized using compounds with similar functional groups, highlighting the significance of such chemical structures in developing new medicinal compounds (Van Hende et al., 2009).
Catalysis and Chemical Transformations
Sulfonated Schiff base copper(II) complexes, derived from compounds structurally similar to this compound, have been reported to serve as efficient and selective catalysts in alcohol oxidation. These complexes, synthesized through intricate chemical pathways, highlight the potential of such compounds in catalytic applications and chemical transformations (Hazra et al., 2015).
Antitumor Activity
Research has indicated the potential of this compound derivatives in antitumor applications. Novel polyfunctionally substituted heterocyclic compounds derived from related structures have exhibited significant inhibitory effects in vitro, suggesting promising directions for cancer treatment research (Shams et al., 2010).
Mechanism of Action
Target of Action
It’s known that the 1-benzothiophene scaffold, which is structurally similar to the compound , forms the basic structural fragment of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
Amines are known to be nucleophilic and can bond to and form products with a variety of electrophiles . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.
Biochemical Pathways
Based on the structural similarity to benzothiophenes, it can be inferred that the compound might influence pathways related to antimicrobial, antitumor, and antifungal activities, as well as hormonal modulation and antioxidant effects .
Pharmacokinetics
It’s known that amines generally have good bioavailability due to their ability to form salts, which are often more soluble in water than their parent compounds .
Result of Action
Based on the structural similarity to benzothiophenes, it can be inferred that the compound might have antimicrobial, antitumor, antifungal, hormonal modulating, and antioxidant effects .
Future Directions
Properties
IUPAC Name |
2-(3-aminophenyl)sulfinyl-N-ethylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-12-10(13)7-15(14)9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBURSCVQEWOWSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CS(=O)C1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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